2-(4-{5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)ethan-1-ol
Description
This compound features a pyrazolo[1,5-a]pyrimidine core substituted with a tert-butyl group at position 5, a methyl group at position 2, and a phenyl group at position 2. A piperazine ring linked to ethanol is attached at position 3. The ethanol-piperazine moiety improves solubility, a critical feature for bioavailability .
Properties
IUPAC Name |
2-[4-(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O/c1-17-21(18-8-6-5-7-9-18)22-24-19(23(2,3)4)16-20(28(22)25-17)27-12-10-26(11-13-27)14-15-29/h5-9,16,29H,10-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQZQIJYUAAJCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)N4CCN(CC4)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)ethan-1-ol typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the tert-butyl, methyl, and phenyl substituents. The final steps involve the attachment of the piperazine ring and the ethan-1-ol moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures and environmental considerations are also taken into account during the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-{5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyrazolo[1,5-a]pyrimidine core can be reduced under specific conditions to yield different derivatives.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., amines, halides). Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethan-1-ol moiety can yield aldehydes or carboxylic acids, while substitution reactions on the piperazine ring can produce a wide range of substituted derivatives .
Scientific Research Applications
Research into the biological applications of this compound indicates several promising areas:
- Anticancer Activity :
-
Antimicrobial Properties :
- The compound's structural features suggest potential antimicrobial activity. Research indicates that related pyrazolo[1,5-a]pyrimidines can interact with bacterial enzymes, leading to inhibition of growth and replication.
- Neurological Applications :
Synthesis and Derivatives
The synthesis of 2-(4-{5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)ethan-1-ol typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core followed by functionalization at the piperazine position. The choice of reagents and reaction conditions is crucial for optimizing yield and purity.
Synthesis Overview:
| Step | Reaction Type | Key Reagents | Yield |
|---|---|---|---|
| 1 | Cyclization | Pyrazole derivatives + carbon sources | High |
| 2 | Functionalization | Piperazine derivatives + coupling agents | Moderate |
| 3 | Final purification | Chromatography techniques | High |
Case Studies
Several studies have documented the applications of similar compounds:
- Case Study on Anticancer Activity :
-
Case Study on Antimicrobial Effects :
- Another study focused on the antimicrobial properties of related compounds against various bacterial strains. The findings revealed that specific modifications improved binding affinity to bacterial enzymes, leading to increased efficacy as antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-(4-{5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The pyrazolo[1,5-a]pyrimidine core is known to interact with various enzymes and receptors, modulating their activity. The piperazine ring and ethan-1-ol moiety may also contribute to the compound’s overall biological activity by enhancing its solubility and facilitating its interaction with target molecules .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations :
- Position 5 Substituents :
- Position 3 Substituents :
Pharmacokinetic and Physicochemical Properties
- Solubility: The ethanol-piperazine moiety enhances aqueous solubility across analogs, critical for oral bioavailability .
- Metabolic Stability : Bulky substituents (tert-butyl, CF3) reduce CYP450-mediated metabolism, as seen in MK59 and Pir-8-7 .
Biological Activity
The compound 2-(4-{5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)ethan-1-ol is a complex organic molecule that has garnered attention due to its potential biological activities. This article provides a detailed examination of its biological properties, synthesis, and mechanisms of action, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 412.57 g/mol. The structure features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant antimicrobial properties. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have shown efficacy against various bacterial strains, including those resistant to conventional antibiotics. In vitro studies demonstrated that the compound inhibited the growth of several pathogenic bacteria, suggesting potential applications in treating bacterial infections .
Anticancer Properties
The compound has been investigated for its anticancer activity. A study highlighted its ability to induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MDA-MB-231 (breast cancer). The mechanism appears to involve the modulation of specific signaling pathways related to cell survival and proliferation .
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. In models of neurodegeneration, it has been shown to reduce oxidative stress and inflammation in neuronal cells. These findings position it as a candidate for further research in neurodegenerative diseases such as Alzheimer's .
The biological activity of this compound is thought to be mediated through its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It has shown potential as a modulator of serotonin receptors, which are implicated in mood regulation and depression .
- Signal Transduction Pathways : By affecting signaling pathways like MAPK/ERK, it influences cell growth and survival mechanisms.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the pyrazolo[1,5-a]pyrimidine core.
- Coupling with piperazine derivatives.
- Final modifications to introduce the ethanolic side chain.
Specific reaction conditions such as temperature and solvent choice are crucial for optimizing yield and purity .
Case Studies
Several studies have explored the biological activity of similar compounds:
These studies underscore the potential therapeutic applications of compounds related to this compound.
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized for higher yield and purity?
- Methodological Answer : The pyrazolo[1,5-a]pyrimidine core can be synthesized via cyclocondensation of aminopyrazoles with β-diketones or chalcone derivatives under reflux in ethanol or pyridine . For the piperazine-ethanol moiety, nucleophilic substitution reactions using 2-chloroethanol or ethylene oxide with piperazine derivatives are recommended. Yield optimization requires controlled reaction times (e.g., 5–6 hours for reflux in pyridine ) and purification via column chromatography or recrystallization from ethanol-DMF mixtures (1:1) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Confirm the presence of hydroxyl (-OH, ~3200–3500 cm⁻¹) and pyrimidine ring vibrations (C=N stretching at ~1600 cm⁻¹) .
- NMR : ¹H NMR should resolve tert-butyl protons (singlet at ~1.3 ppm), pyrazolo-pyrimidine protons (aromatic region, 6.5–8.5 ppm), and piperazine-ethanol protons (N-CH₂ at ~2.5–3.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) is essential to verify the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
Q. How can solubility challenges be addressed during in vitro assays?
- Methodological Answer : The compound’s solubility in aqueous buffers is limited due to its hydrophobic tert-butyl and phenyl groups. Use co-solvents like DMSO (≤1% v/v) or ethanol (≤5% v/v) for stock solutions. For biological assays, employ surfactants (e.g., Tween-80) or cyclodextrin-based formulations to enhance dispersion .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Use fume hoods and PPE (gloves, lab coats) due to potential irritancy of pyrazolo-pyrimidine derivatives. Waste containing aromatic or heterocyclic residues must be segregated and disposed via licensed hazardous waste contractors .
Advanced Research Questions
Q. How does the tert-butyl group influence the compound’s structure-activity relationship (SAR) in target binding?
- Methodological Answer : The tert-butyl group at position 5 of the pyrazolo-pyrimidine core enhances steric bulk, potentially improving binding affinity to hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites). Computational docking (e.g., AutoDock Vina) combined with mutagenesis studies can validate its role. Compare analogs with methyl or hydrogen substituents to quantify steric effects .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurity profiles. Perform orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC50). Use HPLC-PDA (≥95% purity) and LC-MS to rule out degradation products. Cross-validate results with independent synthetic batches .
Q. How can the stability of the ethanol-piperazine linkage be assessed under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in PBS (pH 7.4, 37°C) over 48 hours. Monitor degradation via HPLC and identify byproducts (e.g., piperazine cleavage) using HRMS. If unstable, consider replacing the ethanol moiety with a more stable linker (e.g., ethylene glycol or polyethylene glycol) .
Q. What in silico methods predict metabolic pathways for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
